2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate
Overview
Description
2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate is a chemical compound with the molecular formula C5H10F6N5P and a molecular weight of 285.13 g/mol . It is a white solid that is soluble in polar organic solvents such as acetonitrile and dimethyl sulfoxide . This compound is commonly used as an efficient diazo transfer reagent for the preparation of azides from primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate with sodium azide . The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form azides.
Click Chemistry: It is used in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Primary Amines: React with the compound to form azides.
Copper Catalysts: Often used in click chemistry reactions involving this compound.
Major Products Formed
Azides: Formed from the reaction with primary amines.
Triazoles: Formed in click chemistry reactions.
Scientific Research Applications
2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate involves the transfer of the azido group to primary amines, forming azides . This reaction is facilitated by the electrophilic nature of the compound, which allows it to react readily with nucleophilic amines . The molecular targets and pathways involved include the formation of stable azide intermediates that can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate: A precursor in the synthesis of 2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate.
Tosyl Azide: Another diazo transfer reagent used for similar purposes.
Uniqueness
This compound is unique due to its high efficiency as a diazo transfer reagent and its ability to produce water-soluble by-products, making it easier to separate and purify the desired azide products .
Properties
IUPAC Name |
2-diazonioimino-1,3-dimethylimidazolidine;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIRSILDPLHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N[N+]#N)C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F6N5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266134-54-6 | |
Record name | 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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